8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
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Overview
Description
8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex heterocyclic compound that combines the structural features of indole, triazine, and pyridine. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multi-step reactions. One common method involves the condensation of an indole derivative with a triazine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole, triazine, or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole scaffold and exhibit similar biological activities.
Triazine Derivatives: Compounds such as melamine and cyanuric acid contain the triazine ring and are used in various industrial applications.
Pyridine Derivatives: Nicotinamide and pyridoxine are examples of biologically active pyridine derivatives.
Uniqueness
8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is unique due to its combination of three different heterocyclic systems, which imparts a distinct set of chemical and biological properties. This structural complexity allows for versatile interactions with biological targets and makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7/c1-10-5-6-13-12(8-10)14-15(19-13)20-16(23-21-14)22-18-9-11-4-2-3-7-17-11/h2-9H,1H3,(H2,19,20,22,23)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLHUHVGZJVEFX-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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